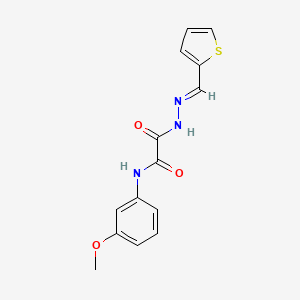
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is a complex organic compound with a molecular formula of C18H16N2O3S3 This compound is known for its unique structure, which includes a methoxyphenyl group, a thienylmethylene group, and a hydrazinoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methoxybenzaldehyde: This can be synthesized from 3-methoxytoluene through oxidation.
Formation of Thienylmethylene Intermediate: The thienylmethylene group is introduced through a condensation reaction with thiophene-2-carbaldehyde.
Hydrazinoacetamide Formation: The hydrazinoacetamide moiety is formed by reacting hydrazine hydrate with ethyl acetoacetate.
Final Condensation: The final compound is obtained by condensing the 3-methoxybenzaldehyde, thienylmethylene intermediate, and hydrazinoacetamide under specific reaction conditions, such as refluxing in ethanol with a catalytic amount of acetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide can be compared with other similar compounds, such as:
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-furylmethylene)hydrazino)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-pyridylmethylene)hydrazino)acetamide: Contains a pyridine ring instead of a thiophene ring.
N-(3-Methoxyphenyl)-2-oxo-2-(2-(2-benzylmethylene)hydrazino)acetamide: Features a benzyl group instead of a thienyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13N3O3S |
|---|---|
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H13N3O3S/c1-20-11-5-2-4-10(8-11)16-13(18)14(19)17-15-9-12-6-3-7-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
InChI-Schlüssel |
QASSNFHCKNXKAK-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B15084380.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15084388.png)
![2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide](/img/structure/B15084394.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15084400.png)
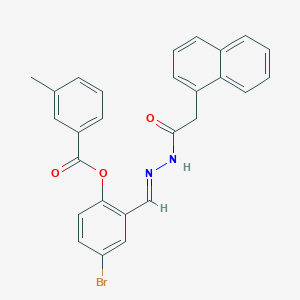
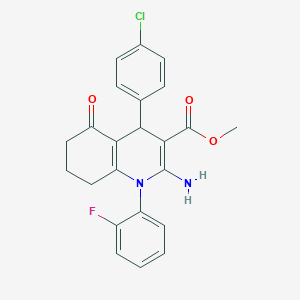
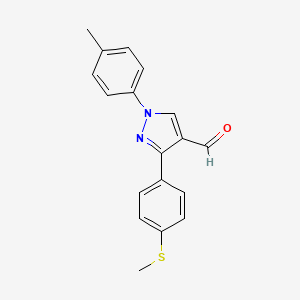
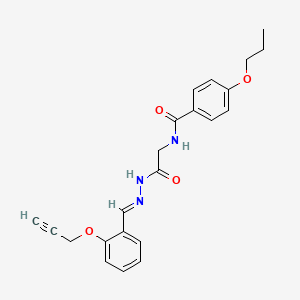
![2-((5E)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanedioic acid](/img/structure/B15084431.png)
![(5E)-2-(4-bromophenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084436.png)
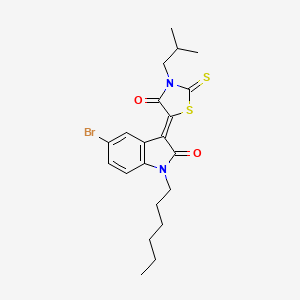
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084452.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084464.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15084483.png)
